molecular formula C12H9FN4O2 B13412963 Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- CAS No. 72247-96-2

Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro-

Cat. No.: B13412963
CAS No.: 72247-96-2
M. Wt: 260.22 g/mol
InChI Key: PKSWVIVQJNQKQE-UHFFFAOYSA-N
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Description

The compound 3,10-dimethyl-7-fluorobenzo[g]pteridine-2,4(3H,10H)-dione is a fluorinated and methylated derivative of the parent benzo[g]pteridine-2,4-dione scaffold, which is structurally related to isoalloxazine (flavin) . The substitution pattern includes:

  • 3- and 10-methyl groups: These substituents enhance lipophilicity and may stabilize the pteridine core by steric and electronic effects.

Properties

CAS No.

72247-96-2

Molecular Formula

C12H9FN4O2

Molecular Weight

260.22 g/mol

IUPAC Name

7-fluoro-3,10-dimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C12H9FN4O2/c1-16-8-4-3-6(13)5-7(8)14-9-10(16)15-12(19)17(2)11(9)18/h3-5H,1-2H3

InChI Key

PKSWVIVQJNQKQE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N=C3C1=NC(=O)N(C3=O)C

Origin of Product

United States

Preparation Methods

Synthesis via Multi-step Condensation and Substitution

Step 1: Formation of the Pteridine Core

The initial step involves synthesizing the benzo[g]pteridine-2,4-dione scaffold by condensing suitable precursors such as 2,4-dichloro-1-nitrobenzene with alloxan derivatives. This condensation is typically facilitated under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions:

Parameter Details
Solvent DMF or DMSO
Temperature 80-120°C
Catalyst None or trace acid/base

Step 2: Reduction of Nitro Group

The nitro group introduced during the initial step is reduced to an amine using zinc dust or catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere). This reduction yields an amino derivative suitable for subsequent cyclization.

Step 3: Cyclization to Form the Pteridine Ring

The amino intermediate reacts with alloxan and boric acid under reflux to facilitate cyclization, forming the fused heterocyclic core. The reaction conditions are optimized to favor the formation of the 10H-benzo[g]pteridine-2,4-dione structure.

Selective Methylation at Positions 3 and 10

The methyl groups are introduced via alkylation reactions using methyl halides (e.g., methyl iodide or methyl bromide) under basic conditions (e.g., potassium carbonate) to selectively methylate the nitrogen or carbon positions at 3 and 10.

Reagent Conditions
Methylating agent Methyl iodide (CH₃I)
Base Potassium carbonate (K₂CO₃)
Solvent Acetone or DMF
Temperature Room temperature to 50°C

Incorporation of Fluorine at Position 7

The fluorination step is achieved via nucleophilic aromatic substitution (SNAr) or electrophilic fluorination, depending on the precursor's electronic properties.

Method A: Nucleophilic Aromatic Substitution

  • Starting from a chlorinated derivative, treatment with a fluoride source such as potassium fluoride (KF) in polar aprotic solvents like acetonitrile at elevated temperatures (~80°C) facilitates substitution of chlorine with fluorine at position 7.

Method B: Electrophilic Fluorination

  • Use of reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to selectively fluorinate the aromatic ring at the desired position.
Reagent Conditions
Fluorinating agent NFSI or Selectfluor
Solvent Acetonitrile or DMF
Temperature 0–25°C

Final Purification

The crude product is purified via column chromatography, recrystallization, or preparative HPLC to obtain the target compound with high purity.

Data Table Summarizing the Synthesis Process

Step Reaction Type Reagents Conditions Purpose
1 Condensation 2,4-dichloro-1-nitrobenzene, alloxan Reflux in DMF/DMSO Form heterocyclic core
2 Reduction Zinc dust or Pd/C Room temp or H₂ atmosphere Convert nitro to amine
3 Cyclization Alloxan, boric acid Reflux Form benzo[g]pteridine core
4 Methylation Methyl iodide, K₂CO₃ RT to 50°C Introduce methyl groups at positions 3 and 10
5 Fluorination NFSI or KF 0–25°C Incorporate fluorine at position 7
6 Purification Chromatography As required Isolate pure compound

Research Findings and Perspectives

Recent studies highlight that the methylation and fluorination steps are critical for modulating the biological activity of the compound, especially its affinity for G-quadruplex DNA structures. The fluorination at position 7 enhances lipophilicity and cellular uptake, while methyl groups influence binding specificity.

Furthermore, continuous optimization of reaction conditions—such as solvent choice, temperature, and reagent equivalents—has been shown to improve yields and selectivity, making scalable synthesis feasible for medicinal chemistry applications.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound participates in redox reactions mediated by its conjugated π-system and carbonyl groups:

Reaction TypeConditions/ReagentsProductsKey Observations
OxidationKMnO₄ (acidic)7-fluoro-3,10-dimethylbenzo[g]pteridine-2,4,6-trionePosition 6 undergoes oxidation to form an additional ketone group
ReductionNaBH₄ in ethanol7-fluoro-3,10-dimethyl-5,6,7,8-tetrahydrobenzo[g]pteridine-2,4-dioneSelective reduction of C5-C8 double bonds while preserving fluorine substituent

Mechanistic studies show that the electron-withdrawing fluorine atom at position 7 stabilizes intermediates during oxidation, favoring product formation at position 6. Reductive pathways demonstrate temperature-dependent selectivity, with optimal yields (78-82%) achieved at 0-5°C.

Nucleophilic Substitution

The 7-fluoro substituent enables regioselective displacement reactions:

NucleophileSolvent SystemTemperatureProductYield (%)
NH₃ (gas)DMF/H₂O (9:1)80°C7-amino derivative65
CH₃ONaAnhydrous THFReflux7-methoxy derivative58
HS⁻ (NaSH)EtOH/H₂O (3:1)50°C7-mercapto derivative72

Kinetic studies reveal pseudo-first-order behavior (k = 2.3 × 10⁻³ s⁻¹ at pH 7.4), with fluoride leaving group ability enhanced by adjacent carbonyl groups . Computational modeling (DFT) shows a ΔG‡ of 89.2 kJ/mol for the substitution pathway .

Cycloaddition Reactions

The electron-deficient aromatic system participates in [4+2] cycloadditions:

Representative Example
Reaction with 1,3-butadiene (Diels-Alder):

  • Conditions: Toluene, 120°C, 24 hr

  • Product: Fused bicyclic adduct (endo:exo = 3:1)

  • Yield: 68%

Frontier molecular orbital analysis (HOMO/LUMO) confirms preferential reactivity at position 9-10 (LUMO = -1.89 eV). Substituent effects show methyl groups at positions 3 and 10 decrease reaction rates by 22% compared to non-methylated analogs .

Synthetic Modifications

Key transformations in derivative synthesis:

Stepwise Functionalization

  • N-Alkylation

    • Reagent: CH₃I/K₂CO₃ in DMF

    • Targets: N3 or N10 positions

    • Selectivity: 82% N10-methylation due to steric effects

  • Halogenation

    • Reagent: NBS (N-bromosuccinimide)

    • Position: C8 bromination

    • Yield: 74% (UV light initiation)

  • Cross-Coupling
    Suzuki Reaction:

    • Catalyst: Pd(PPh₃)₄

    • Partner: Phenylboronic acid

    • Position: C7 (after F displacement)

    • Yield: 63%

Degradation Pathways

Stability studies under accelerated conditions:

Stress ConditionDegradation ProductsHalf-Life
Acidic (0.1M HCl)7-hydroxy derivative48 hr
Alkaline (0.1M NaOH)Ring-opened dicarboxylic acid12 hr
UV Light (254 nm)[4+4] Photodimer8 hr

Degradation kinetics follow Arrhenius behavior (Ea = 72.4 kJ/mol in pH 7.4 buffer) . Photodegradation quantum yield (Φ = 0.18) indicates moderate light sensitivity .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Data Tables

Key Findings

  • Substituent Position: Fluorine at position 7 (vs. 8) leads to distinct NMR coupling constants (e.g., J = 250.0 Hz in minor isomer) .
  • Electronic Effects : Trifluoromethyl groups reduce synthetic yields compared to fluorine, likely due to steric hindrance .

Biological Activity

Benzo(g)pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-7-fluoro- (CAS No. 72247-96-2) is a compound of interest due to its potential biological activities. This compound belongs to the pteridine family, which is known for various pharmacological effects. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula: C12H9FN4O2
  • Molecular Weight: 260.224 g/mol
  • Density: 1.55 g/cm³
  • Boiling Point: 399.4 °C
  • Flash Point: 195.3 °C

Biological Activity Overview

Research indicates that derivatives of pteridine compounds exhibit a range of biological activities, including:

  • Anticancer Activity: Some studies have shown that pteridine derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties: Certain pteridine compounds have demonstrated activity against various bacterial strains.
  • Anti-inflammatory Effects: Pteridines are reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialActivity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in cytokine production

Case Studies and Research Findings

  • Anticancer Effects:
    • A study demonstrated that benzo(g)pteridine derivatives inhibited the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The compound showed notable efficacy against breast and lung cancer cells.
  • Antimicrobial Activity:
    • Research indicated that the compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Mechanisms:
    • In vitro studies revealed that benzo(g)pteridine derivatives could suppress the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory conditions.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3,10-dimethyl-7-fluoro-benzo[g]pteridine-2,4(3H,10H)-dione?

  • Methodological Answer : The synthesis of fluorinated benzo[g]pteridine derivatives typically involves condensation reactions between substituted anilines and alloxan derivatives. For example, in related flavin derivatives (e.g., 10-(4-hydroxyphenyl)benzo[g]pteridine-2,4-dione), nitroaromatic intermediates are reduced to diamines, followed by cyclization with alloxan under acidic conditions . For the 7-fluoro modification, fluorinated nitrobenzene precursors (e.g., 2-fluoro-1-nitrobenzene) can be used to introduce the fluorine substituent. Purification via column chromatography (e.g., hexane/EtOAC gradients) and characterization by NMR (¹H/¹³C) and HPLC (≥95% purity) are critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions (e.g., methyl at C3/C10, fluorine at C7). For instance, fluorine substitution induces distinct deshielding effects on adjacent protons .
  • IR Spectroscopy : Key absorption bands (e.g., C=O stretching at ~1650–1700 cm⁻¹) confirm the diketone structure .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding with fluorine) .

Q. What are the basic photophysical properties of this compound?

  • Methodological Answer : UV-Vis absorption and fluorescence spectroscopy are used to determine λmax (absorption) and emission profiles. For structurally similar flavins (e.g., roseolumiflavin), theoretical studies predict strong absorption in the 350–450 nm range due to π→π* transitions in the isoalloxazine core. Experimental validation requires dissolving the compound in aprotic solvents (e.g., DMSO) to avoid quenching .

Advanced Research Questions

Q. How can transient absorption spectroscopy elucidate the excited-state properties of this compound?

  • Methodological Answer : Polarization-resolved transient spectroscopy (e.g., pump-probe setups) measures excited-state absorption (ESA) and anisotropy. For 3,10-dimethylbenzo[g]pteridine derivatives, ESA bands in the visible range (~500–600 nm) indicate triplet-state formation. Time-resolved data (fs–ns timescales) reveal intersystem crossing rates and solvent-dependent relaxation pathways . Computational tools like ORCA 5.0 can model transition dipoles and optimize excited-state geometries .

Q. How does co-crystallization with other organic chromophores affect its optical properties?

  • Methodological Answer : Co-crystallization with electron-rich partners (e.g., phenols) alters π-stacking interactions and charge-transfer dynamics. For roseolumiflavin, multicomponent crystals exhibit redshifted emission due to enhanced conjugation. Crystal engineering requires screening co-formers (e.g., carboxylic acids) and optimizing solvent systems (e.g., DMF/water). X-ray diffraction and luminescence quantum yield measurements quantify structural and optical changes .

Q. What role does the 7-fluoro substituent play in modulating electronic properties?

  • Methodological Answer : Fluorine’s electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing electron affinity. Comparative studies with non-fluorinated analogs (e.g., 3,10-dimethylbenzo[g]pteridine) show:
  • Cyclic Voltammetry : Lower reduction potentials for fluorinated derivatives.
  • DFT Calculations : Increased polarity and dipole moments.
  • Solubility : Fluorine improves solubility in polar aprotic solvents (e.g., acetonitrile) .

Q. Are there contradictions in reported data on flavin derivatives’ stability under acidic conditions?

  • Data Contradiction Analysis :
  • : Roseolumiflavin is stable in multicomponent crystals but prone to photodegradation in solution.
  • : Fluorinated derivatives show enhanced stability due to reduced electron density at reactive sites.
  • Resolution : Stability depends on substituent electronic effects and solid-state packing. Controlled experiments under varying pH and light exposure are needed .

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